Product packaging for Brucine hydrochloride(Cat. No.:CAS No. 5786-96-9)

Brucine hydrochloride

Cat. No.: B1330027
CAS No.: 5786-96-9
M. Wt: 430.9 g/mol
InChI Key: LOAGDNZFQUISCJ-SUJBTXFYSA-N
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Description

Historical Trajectories of Brucine (B1667951) Alkaloid Research

The story of brucine is intrinsically linked to the pioneering era of alkaloid chemistry. French chemists Pierre Joseph Pelletier and Joseph-Bienaime Caventou first isolated brucine in 1819 from the bark of Strychnos nux-vomica. wikipedia.orgfrontiersin.org This discovery occurred shortly after their isolation of strychnine (B123637) from the same source. Early research focused on characterizing its fundamental chemical and physical properties.

A significant milestone in the historical trajectory of brucine research was the elucidation of its chemical structure. For a considerable time, its exact structure remained unknown, though its close relationship to strychnine was established in 1884 when both compounds were converted into the same molecule. wikipedia.org The complex, polycyclic structure of these alkaloids presented a formidable challenge to chemists of the time. The structural differences between brucine and strychnine are minor, with brucine possessing two methoxy (B1213986) groups on its aromatic ring that are absent in strychnine. magritek.com

One of the earliest and most significant applications of brucine in academic research was its use as a chiral resolving agent. Its inherent chirality, a consequence of its complex three-dimensional structure, made it an invaluable tool for separating enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. This application was first reported by Fisher in 1899 and it was the first natural product used as an organocatalyst in a reaction that produced an enantiomeric enrichment in 1904. wikipedia.org Brucine has been employed in the resolution of racemic carboxylic acids, phosphoric or phosphonic acids, phenols, and alcohols. ccspublishing.org.cn

Current Landscape and Emerging Trends in Brucine Hydrochloride Scholarship

The contemporary research landscape for this compound has expanded significantly beyond its classical use in chiral resolution. Modern scientific inquiry is exploring its diverse pharmacological activities, driven by a deeper understanding of its mechanisms of action at the molecular level.

A prominent area of current research is the investigation of brucine's potential as an anti-tumor agent. nih.govfrontiersin.org Studies have explored its effects on various cancer cell lines, including hepatocellular carcinoma, breast cancer, and colon cancer. wikipedia.orgresearchgate.net Research suggests that brucine can inhibit cancer cell proliferation and induce apoptosis (programmed cell death) through various mechanisms. frontiersin.orgresearchgate.netphcog.com For instance, in human colon adenocarcinoma cells (HT-29), brucine has been shown to reduce cell viability in a time- and concentration-dependent manner. phcog.com

Another significant trend is the exploration of brucine's anti-inflammatory and analgesic properties. nih.govresearchgate.net These effects are being investigated in various models of inflammation and pain. researchgate.net The mechanisms underlying these activities are thought to involve the modulation of inflammatory pathways and the inhibition of pain signaling. researchgate.net

Furthermore, recent scholarship has focused on developing novel drug delivery systems for brucine to enhance its therapeutic potential. nih.govnih.gov Due to its poor aqueous solubility and potential toxicity, researchers are exploring formulations such as liposomes and nanoparticles to improve its delivery to target sites and potentially reduce side effects. nih.govnih.gov For example, brucine-loaded transliposomes have been developed for dermal delivery in the context of skin cancer treatment. nih.gov

The antimicrobial properties of brucine derivatives are also an emerging area of interest. A recent study highlighted the bacteriostatic potential of brucine sulfate (B86663) against both E. coli and S. aureus, including drug-resistant strains. nih.gov This suggests a potential new avenue for the application of brucine derivatives in combating bacterial infections.

The table below summarizes some of the recent research findings on the applications of brucine and its derivatives.

Research AreaModel/SystemKey Findings
Anti-Tumor Human Colon Adenocarcinoma Cells (HT-29)Brucine reduced cell viability and induced apoptosis in a dose- and time-dependent manner. phcog.com
Human Liver Carcinoma (HepG2) CellsBrucine inhibited cell proliferation. nih.gov
Human Hepatoma SMMC-7721 CellsBrucine immuno-nanoparticles significantly inhibited the growth, adhesion, invasion, and metastasis of liver cancer cells. nih.gov
Anti-Inflammatory & Analgesic Various in vitro and in vivo modelsBrucine has demonstrated significant anti-inflammatory and analgesic effects. nih.govresearchgate.net
Drug Delivery Brucine-loaded transliposomesDeveloped for dermal delivery, showing potential for skin cancer treatment. nih.gov
Antimicrobial E. coli and S. aureusBrucine sulfate exhibited significant bacteriostatic activity, particularly against drug-resistant strains. nih.gov
Gastro-protective Rat models of ethanol-induced ulcersBrucine showed effective results in healing gastric ulcers, potentially through anti-H. pylori activity and inhibition of the H+/K+-ATPase pump. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H27ClN2O4 B1330027 Brucine hydrochloride CAS No. 5786-96-9

Properties

IUPAC Name

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4.ClH/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;1H/t13-,18-,19-,21-,22-,23+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAGDNZFQUISCJ-SUJBTXFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884188
Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
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Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5786-96-9
Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
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Record name Brucine hydrochloride
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Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
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Record name Strychnidin-10-one, 2,3-dimethoxy-, hydrochloride (1:1)
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Record name Brucine Hydrochloride
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Advanced Synthetic Methodologies and Chemical Transformations Involving Brucine

Strategic Derivatization of the Brucine (B1667951) Scaffold

The intricate architecture of brucine, characterized by multiple stereocenters and diverse chemical functionalities, makes it an attractive target for synthetic chemists. Strategic derivatization of this scaffold allows for the generation of novel analogs with potentially altered biological activities and physicochemical properties. These modifications can be broadly categorized into selective functional group transformations and the application of multicomponent reactions.

Selective Functional Group Transformations

The brucine molecule possesses several reactive sites that can be selectively targeted for chemical modification. These include the tertiary amine, the carbon-carbon double bond within the fused ring system, the two methoxy (B1213986) groups on the aromatic ring, and the lactam (amide) functionality.

The tertiary amine in the brucine structure is a key site for functionalization. Its nucleophilic and basic nature allows for straightforward reactions such as N-oxidation and N-alkylation.

N-Oxidation: The oxidation of the tertiary amine to an N-oxide is a common transformation. This can be achieved using various oxidizing agents, with hydrogen peroxide being a frequently employed reagent. The reaction typically proceeds under mild conditions to afford brucine N-oxide. Optimization of this process can be achieved by carefully controlling reaction parameters such as temperature, reaction time, and the stoichiometry of the oxidant to maximize the yield of the desired product. researchgate.net

N-Alkylation: The tertiary amine can also undergo N-alkylation to form quaternary ammonium (B1175870) salts, known as brucinium salts. This is typically achieved by reacting brucine with an alkyl halide. For instance, the reaction of brucine with an alkyl bromide in a suitable solvent like ethanol, followed by reflux, yields the corresponding N-alkylbrucinium bromide. nih.gov

ModificationReagent ExampleProduct
N-OxidationHydrogen Peroxide (H₂O₂)Brucine N-oxide
N-Alkylationn-Butyl bromideN-n-Butylbrucinium bromide

The carbon-carbon double bond within the strychnine (B123637) ring system of brucine is susceptible to various addition reactions, including dihydroxylation and hydrogenation.

C=C Dihydroxylation: The syn-dihydroxylation of the alkene can be accomplished using reagents such as osmium tetroxide (OsO₄). wikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgorgosolver.com This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield a vicinal diol. Due to the toxicity and expense of osmium tetroxide, catalytic versions of this reaction are often employed, using a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium catalyst. organic-chemistry.org The stereochemistry of the addition is typically from the less sterically hindered face of the molecule.

Hydrogenation: The C=C double bond in brucine can be selectively reduced through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in the presence of hydrogen gas. rsc.orgresearchgate.netyoutube.com The reaction results in the saturation of the double bond, yielding dihydrobrucine. Early studies on the catalytic hydrogenation of strychnine and its derivatives have laid the groundwork for understanding this transformation in the closely related brucine molecule. rsc.org

ReactionReagent SystemFunctional Group Transformation
C=C DihydroxylationOsO₄ (catalytic), NMOAlkene to syn-Diol
HydrogenationH₂, Pd/CAlkene to Alkane

Brucine possesses two methoxy groups attached to its aromatic ring, which can be cleaved to the corresponding dihydroxy derivative (catechol) under specific conditions. This demethylation reaction is a common transformation in natural product chemistry.

Strong Lewis acids such as boron tribromide (BBr₃) are highly effective for the cleavage of aryl methyl ethers. chemicalbook.commdma.chresearchgate.net The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) at low temperatures. The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. orgsyn.orgcommonorganicchemistry.com Alternatively, strong protic acids like hydrobromic acid (HBr) can also be used, often at elevated temperatures. researchgate.netresearchgate.net

ReagentConditionsProduct
Boron tribromide (BBr₃)Dichloromethane, low temperatureDihydroxybrucine (catechol)
Hydrobromic acid (HBr)Elevated temperatureDihydroxybrucine (catechol)

The aromatic ring and the lactam functionality of brucine offer further opportunities for derivatization, enabling the introduction of diverse substituents and the modification of the core scaffold.

Aryl Moiety Derivatizations: While direct electrophilic aromatic substitution on the electron-rich aromatic ring of brucine can be challenging to control, modern cross-coupling methodologies and C-H functionalization techniques offer more selective approaches. Dirhodium(II)-catalyzed intermolecular C-H insertion reactions have been shown to be effective for the late-stage functionalization of complex alkaloids, including brucine. orgsyn.org These methods allow for the introduction of new carbon-carbon bonds at specific positions on the aromatic ring or other accessible C-H bonds, providing a powerful tool for generating novel brucine analogs. nih.gov

Amide Moiety Derivatizations: The lactam (a cyclic amide) in the brucine structure is generally stable but can undergo specific transformations. The reactivity of β-lactams is well-documented, although the six-membered lactam ring in brucine is less strained and therefore less reactive. researchgate.netnih.govnih.gov However, late-stage functionalization of the amide moiety has been demonstrated through iridium-catalyzed reductive Strecker reactions, leading to the introduction of a cyano group adjacent to the nitrogen atom. researchgate.netwikipedia.org This transformation highlights the potential for modifying the lactam part of the molecule to introduce new functional groups.

MoietyReaction TypeExample Transformation
ArylC-H FunctionalizationRh(II)-catalyzed C-C bond formation
AmideReductive FunctionalizationIridium-catalyzed cyanation

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a complex product, offer an efficient strategy for generating molecular diversity. nih.govslideshare.netnih.govnih.govmdpi.comresearchgate.net The functional groups present in brucine and its derivatives, such as amines, carboxylic acids (after derivatization), and carbonyl groups (potentially introduced through oxidation), could theoretically participate in well-known MCRs like the Ugi and Passerini reactions. wikipedia.orgorganic-chemistry.orgwikipedia.orgnih.govslideshare.netnih.govnih.govmdpi.comresearchgate.net

The Ugi reaction is a four-component reaction involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgnih.govnih.govmdpi.comresearchgate.net A brucine derivative containing a primary amine or a carboxylic acid could potentially be incorporated into an Ugi reaction, leading to the synthesis of complex peptide-like structures appended to the brucine scaffold.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgwikipedia.orgslideshare.netnih.govorganic-chemistry.org Similar to the Ugi reaction, a brucine derivative bearing a carboxylic acid or a carbonyl group could be a substrate in a Passerini reaction, allowing for the introduction of new functionalities.

While specific examples of brucine being directly used as a component in these MCRs are not extensively reported, the principles of these reactions suggest a promising avenue for the future diversification of the brucine scaffold.

Enantioselective Catalysis and Chiral Applications of Brucine Derivatives

The inherent chirality of brucine has been extensively harnessed to induce stereoselectivity in a variety of chemical transformations. Its derivatives have been successfully employed as chiral resolving agents, chiral auxiliaries, and as components of sophisticated chiral catalysts and ligands, demonstrating broad utility in the synthesis of enantiomerically enriched compounds.

One of the classical and most enduring applications of brucine in stereochemistry is as a chiral resolving agent. This method leverages the formation of diastereomeric salts with racemic compounds, which can then be separated based on their differing physical properties.

The resolution of racemic mixtures via diastereomeric salt formation is a well-established technique for obtaining enantiomerically pure compounds. rsc.org Brucine, being a chiral base, reacts with racemic acids to form a mixture of diastereomeric salts. rsc.orgnih.gov These diastereomers, unlike the original enantiomers, possess distinct physical properties such as solubility, allowing for their separation by fractional crystallization. rsc.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the respective pure enantiomers of the acid and recover the brucine resolving agent. rsc.orgnih.gov

This method has been particularly effective for the resolution of various racemic acids, including N-protected amino acids. rsc.org For instance, brucine has been successfully used to resolve N-phthaloyl-l-α-alaninate. rsc.org The efficiency of the resolution is often dependent on the solvent system and the specific structure of the racemic acid.

Table 1: Examples of Racemic Compounds Resolved Using Brucine
Racemic CompoundResolving AgentKey Findings
N-phthaloyl-dl-α-alanineBrucineSuccessful resolution through fractional crystallization of diastereomeric salts. rsc.org
N-benzoyl-dl-alanineBrucineDemonstrates the importance of alkaloid self-assemblies in molecular recognition during resolution. rsc.org
Racemic Carboxylic AcidsBrucineA general and widely used method for the separation of enantiomers. rsc.orgnih.gov

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. While less common than its use as a resolving agent, brucine and its derivatives have the potential to function as chiral auxiliaries, where the brucine moiety is covalently attached to a substrate to direct a diastereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse. The rigid structure of brucine can effectively shield one face of the reactive center, leading to a high degree of stereocontrol.

The development of chiral catalysts and ligands from brucine has opened new avenues in asymmetric synthesis. By modifying the functional groups of brucine, researchers have created a range of effective catalysts for both organocatalytic and metal-mediated reactions.

Brucine derivatives have emerged as potent organocatalysts for various asymmetric reactions, most notably the Morita-Baylis-Hillman (MBH) reaction. The MBH reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, and the use of chiral catalysts can render this process enantioselective. nih.gov

Brucine diol (BD), a derivative of brucine, has been shown to catalyze the asymmetric MBH reaction, providing moderate to good yields and enantiomeric excesses. nih.govmdpi.com Interestingly, the catalytic efficiency of BD can be enhanced when used in a co-catalytic system with brucine N-oxide (BNO). nih.govmdpi.com This dual-catalyst system has been applied to a range of aromatic aldehydes and activated alkenes. nih.govmdpi.com For example, the reaction of 4-nitrobenzaldehyde (B150856) with methyl vinyl ketone using the BD/BNO system can achieve up to 74% yield and 70% enantiomeric excess. mdpi.comresearchgate.net

Table 2: Brucine Diol (BD) and Brucine N-Oxide (BNO) Catalyzed Asymmetric Morita-Baylis-Hillman Reaction
AldehydeActivated AlkeneCatalyst SystemYield (%)ee (%)
4-NitrobenzaldehydeMethyl Vinyl KetoneBD/BNO7470
4-Nitrobenzaldehyde3-Hydroxyphenyl acrylateBD/BNOModerateModerate
4-NitrobenzaldehydeCyclohexenoneBD/BNO5478
BenzaldehydeMethyl Vinyl KetoneBD/BNO6155

Brucine derivatives also serve as effective chiral ligands in a variety of metal-mediated asymmetric transformations. mdpi.com The nitrogen and oxygen atoms within the brucine framework can coordinate to metal centers, creating a chiral environment that influences the stereochemical outcome of the catalyzed reaction.

A notable example is the use of brucine diol (BD) as a ligand in copper-catalyzed asymmetric reactions. The copper(I)-brucine diol complex has been successfully applied to the asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. acs.org This catalytic system provides a route to enantiomerically enriched nitroaldols, which are valuable synthetic intermediates.

Furthermore, the brucine diol-copper catalyst system has been utilized in the asymmetric synthesis of endo-pyrrolidines via a [3+2]-cycloaddition reaction. nih.gov This transformation demonstrates the versatility of brucine-derived ligands in constructing complex heterocyclic structures with high stereocontrol. The specific reaction conditions and the nature of the substrates can influence both the yield and the enantioselectivity of these metal-mediated processes.

Brucine-Derived Chiral Catalysts and Ligands in Asymmetric Synthesis

Metal-Mediated Asymmetric Transformations
Coordination Chemistry of Brucine-Derived Ligands

The unique stereochemistry of brucine makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. By chemically modifying the brucine molecule, researchers can create ligands that, when coordinated with a metal center, can induce high levels of stereoselectivity in a variety of chemical reactions. These metal complexes with brucine-derived ligands are at the heart of many modern asymmetric catalytic processes.

One notable example is the development of a brucine-derived amino alcohol ligand. This ligand has been successfully employed in asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides. In these reactions, two distinct catalytically active species are proposed to form, depending on the metal ion used. With copper(I), a monometallic complex is formed, while with silver(I), a multimetallic species is generated, showcasing the influence of the metal's ionic radius on the coordination environment. acs.org This ligand has also been utilized in the catalytic asymmetric nitroaldol (Henry) reaction, further demonstrating its versatility. acs.org

The design of such ligands is a formidable task in asymmetric catalysis, as the ligand's structure dictates the reactivity and selectivity of the metal center. nih.gov The goal is to create a chiral environment around the metal ion that preferentially leads to the formation of one enantiomer of the product. nih.gov The catechol derivative of brucine has also been identified as a useful chiral ligand in asymmetric catalysis, highlighting the potential for various functional groups on the brucine framework to be exploited for ligand design. chemrxiv.org

The table below summarizes the application of a brucine-derived amino alcohol ligand in the asymmetric Henry reaction.

MetalLigandReactionEnantioselectivity
CopperBrucine-derived amino alcoholAsymmetric Henry ReactionHigh
ZincBrucine-derived amino alcoholAsymmetric Henry ReactionHigh

Table 1: Brucine-Derived Ligand in Asymmetric Catalysis acs.org

Collective Asymmetric Synthesis of Related Alkaloid Frameworks

The structural complexity of the Strychnos alkaloids, a family to which brucine belongs, presents a significant challenge to synthetic chemists. chemrxiv.orgchemrxiv.org Collective synthesis, a strategy that aims to synthesize multiple members of a natural product family from a common intermediate, is a powerful approach to address this challenge. chemrxiv.org Brucine and its derivatives have played a crucial role in the development of such collective asymmetric syntheses.

Historically, brucine has been widely used as a chiral resolving agent, a technique first reported by Fischer in 1899. chemrxiv.orgwikipedia.org This method involves the separation of enantiomers of a racemic mixture by forming diastereomeric salts with the chiral brucine molecule. This classical application has paved the way for its use in more advanced asymmetric strategies.

A modern approach to the collective synthesis of Strychnos alkaloids involves the use of thiophene (B33073) S,S-dioxides (TDOs) in asymmetric cycloaddition cascades. chemrxiv.orgchemrxiv.org This methodology allows for a modular and concise entry to the core structure of these natural products. chemrxiv.orgchemrxiv.org In this context, the catechol derivative of brucine has been utilized as a chiral ligand in asymmetric catalysis to achieve high levels of stereocontrol. chemrxiv.org This strategy has enabled the synthesis of several Strychnos alkaloids, including akuammicine, norfluorocurarine, lagumicine, alstolucines B and F, and echitamidine, from a common precursor. chemrxiv.org

Another innovative strategy for the collective synthesis of strychnan alkaloids involves the early construction of an allene/ketone-equipped morphan core. springernature.com This functionalized core then serves as a platform for the assembly of the surrounding rings, leading to the synthesis of multiple monomeric strychnan alkaloids, including strychnine. springernature.com While not directly employing brucine as a chiral auxiliary, this approach highlights the ongoing efforts to develop efficient and divergent routes to this complex family of molecules, a challenge that brucine itself has long presented.

The table below provides an overview of Strychnos alkaloids synthesized using a collective asymmetric approach.

Alkaloid FamilyKey StrategySynthesized Alkaloids
Strychnos AlkaloidsThiophene S,S-dioxide cycloaddition cascadesAkuammicine, Norfluorocurarine, Lagumicine, Alstolucines B and F, Echitamidine, Strychnine, Brucine
Strychnan AlkaloidsBridged backbone strategy with an allene/ketone-equipped morphan coreSeven monomeric strychnan alkaloids including Strychnine

Table 2: Collective Asymmetric Synthesis of Strychnos Alkaloids chemrxiv.orgspringernature.com

Retrosynthetic Analysis and Innovation in Brucine-Related Total Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. wikipedia.orgias.ac.in The total synthesis of brucine, a dimethoxy analogue of strychnine, has been a long-standing challenge for the synthetic community, having eluded chemical synthesis for over 200 years. chemrxiv.org The primary difficulty lies in the highly electron-rich nature of the indoline (B122111) ring, which makes it susceptible to oxidation and electrophilic degradation. chemrxiv.org

The landmark synthesis of strychnine by Woodward inspired decades of research and the development of numerous synthetic strategies for the Strychnos family. chemrxiv.org These efforts have led to innovative approaches that could be applied to the synthesis of brucine. For instance, a strategy based on an intramolecular [4+2]-cycloaddition/rearrangement cascade of an indolyl-substituted amidofuran has been developed for the synthesis of (±)-strychnine. nih.gov Another approach utilizes a ligand-promoted catalytic [4+2] annulation to construct the ABC core skeleton of Strychnos alkaloids. bio-conferences.org

Recently, the first total asymmetric synthesis of (-)-brucine was accomplished. chemrxiv.org This breakthrough was achieved using a thiophene S,S-dioxide (TDO) cascade approach. The synthesis commenced from commercially available 2-iodo-4,5-dimethoxyaniline (B3384426) and was completed in a longest linear sequence of nine steps. chemrxiv.org A key endgame sequence involved a DIBALH-mediated benzoate (B1203000) reduction/sultam cleavage, a Heck cyclization/lactolization, and finally, a PMB deprotection and malonic acid condensation to furnish (-)-brucine. chemrxiv.org

The retrosynthetic plan for this successful synthesis is outlined below:

Retrosynthetic Analysis of (-)-Brucine

  • Target: (-)-Brucine
  • Key Disconnections:
  • Malonic acid condensation to form the final ring.
  • Heck cyclization to form the lactol.
  • Intramolecular TDO cycloaddition cascade to construct the core polycyclic framework.
  • Synthesis of the N-PMB-5,6-dimethoxytryptamine precursor.
  • This achievement marks a significant milestone in the field of total synthesis and opens the door for the synthesis of brucine analogues for further biological studies. The development of this synthetic route was informed by the extensive body of work on the synthesis of the closely related alkaloid, strychnine. chemrxiv.org

    The following table lists some of the innovative strategies that have been applied to the synthesis of the Strychnos alkaloid framework.

    StrategyKey Reaction/ConceptApplication
    Thiophene S,S-dioxide (TDO) CascadeAsymmetric cycloadditionFirst total asymmetric synthesis of (-)-brucine
    [4+2]-Cycloaddition/Rearrangement CascadeIntramolecular cycloaddition of an amidofuranSynthesis of (±)-strychnine
    Ligand-Promoted Catalytic [4+2] AnnulationAnnulation of tryptamine (B22526) with a D-A cyclobuteneConstruction of the ABC core of Strychnos alkaloids
    Bridged Backbone StrategyEarly construction of a functionalized morphan coreCollective synthesis of strychnan alkaloids

    Table 3: Innovative Synthetic Strategies for the Strychnos Framework chemrxiv.orgspringernature.comnih.govbio-conferences.org

    Advanced Analytical Methodologies for Brucine Hydrochloride Detection and Quantification

    Advanced Chromatographic Systems

    Chromatography, a powerful separation technique, is instrumental in isolating brucine (B1667951) hydrochloride from complex matrices for subsequent identification and quantification. The choice of chromatographic system is dictated by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample.

    High-Performance Liquid Chromatography (HPLC) is a widely utilized analytical technique for the determination of brucine and its related compounds. nih.govajrconline.org Its versatility is enhanced through various operational modes and column technologies, allowing for tailored separation strategies.

    Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant mode for the analysis of brucine hydrochloride. ajrconline.orgnih.gov Optimization of RP-HPLC methods is crucial for achieving efficient and reliable separation. Key parameters that are often adjusted include the composition of the mobile phase, the type of stationary phase, and the pH of the mobile phase. chromatographyonline.comresearchgate.net

    For instance, a simple, precise, and accurate RP-HPLC method was established for the simultaneous quantitative determination of strychnine (B123637) and brucine in herbal tablets. ajrconline.org This method utilized a Phenomenex C-18 ODS column with an isocratic mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (15:85 v/v) at a flow rate of 1 mL/min and UV detection at 264 nm. ajrconline.org Under these conditions, brucine and strychnine were well-resolved with retention times of 4.987 minutes and 6.263 minutes, respectively. ajrconline.org The method demonstrated good linearity in the concentration range of 20-120 µg/mL for both analytes. ajrconline.org

    Another study detailed an RP-HPLC method for the analysis of strychnine and brucine in postmortem specimens, which employed a solid-phase extraction for sample clean-up and a diode-array detector for analysis. researchgate.net The limit of detection for both compounds was 0.5 ng/mL in blood, with a limit of quantitation of 5 ng/mL. researchgate.net

    The optimization of mobile phase composition, including the type and concentration of organic modifiers and the pH, is a critical step in developing a robust RP-HPLC method. chromatographyonline.commdpi.comdergipark.org.tr The choice of organic modifier (e.g., methanol (B129727), acetonitrile) and its proportion in the mobile phase significantly influences the retention times and selectivity of the separation. chromatographyonline.com The pH of the mobile phase is particularly important for ionizable compounds like brucine, as it affects their charge state and, consequently, their interaction with the stationary phase. chromatographyonline.com

    Table 1: Examples of Optimized RP-HPLC Methods for Brucine Analysis

    Parameter Method 1 Method 2
    Stationary Phase Phenomenex C-18 ODS (250 mm × 4.6 mm, 5 µm) ajrconline.org C18 column (250 mm×4.6 mm,5 μm) researchgate.net
    Mobile Phase Acetonitrile: Phosphate buffer (15: 85 v/v) ajrconline.org Acetonitrile-0.01 mol/L sodium heptanesulfonate and 0.02 mol/L KH2PO4 (21:79 v/v), pH 2.8 researchgate.net
    Flow Rate 1 mL/min ajrconline.org 1.0 mL/min researchgate.net
    Detection UV at 264 nm ajrconline.org UV at 262 nm researchgate.net
    Retention Time (Brucine) 4.987 min ajrconline.org Not specified
    Linear Range 20-120 µg/mL ajrconline.org 40-60 μg/mL researchgate.net
    Correlation Coefficient (r) 0.9996 ajrconline.org 0.9993 researchgate.net

    Micellar Liquid Chromatography (MLC) presents a green and efficient alternative to conventional RP-HPLC. researchgate.netsemanticscholar.org This technique utilizes a mobile phase containing a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), at a concentration above its critical micelle concentration. researchgate.netijpsr.com The presence of micelles in the mobile phase enhances the solubilization of analytes and modifies the separation selectivity. semanticscholar.org

    A key advantage of MLC is the ability to directly inject biological samples, such as serum and urine, often without extensive sample pretreatment, which saves time and reduces the use of organic solvents. semanticscholar.orgijpsr.comrsc.org

    One study developed a direct injection MLC method for the simultaneous determination of strychnine and brucine in various herbal preparations, homeopathic medicines, and biological fluids. rsc.org The optimized mobile phase consisted of 0.10 M SDS with 4% (v/v) pentanol, buffered to pH 3. rsc.org This method allowed for the analysis of brucine and strychnine in 11 and 15 minutes, respectively, with detection limits of 0.09 µg/mL and 0.18 µg/mL. rsc.org

    Table 2: Optimized MLC Method for Simultaneous Brucine and Strychnine Detection. rsc.org

    Parameter Condition
    Mobile Phase 0.10 M SDS, 4% (v/v) pentanol, NaH2PO4 buffer (pH 3)
    Detection UV at 258 nm
    Flow Rate 1 mL/min
    Temperature 25 °C
    Retention Time (Brucine) 11 min
    Retention Time (Strychnine) 15 min
    LOD (Brucine) 0.09 µg/mL
    LOQ (Brucine) 0.35 µg/mL

    The separation of enantiomers, which are non-superimposable mirror images of a molecule, is a significant challenge in chromatography. libretexts.org Chiral stationary phases (CSPs) are specifically designed to differentiate between enantiomers, enabling their separation. chiralpedia.comgoogle.com These phases create a chiral environment within the column, leading to diastereomeric interactions with the enantiomers and resulting in different retention times. libretexts.org

    While the primary focus of many studies is on the achiral analysis of brucine, the principles of chiral chromatography are relevant. For instance, brucine itself, being a chiral base, has been historically used as a resolving agent to separate racemic acids through the formation of diastereomeric salts. libretexts.org

    The development of various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclodextrins, has significantly advanced the field of enantioselective HPLC. chiralpedia.comcsfarmacie.cz The choice of CSP and mobile phase is critical for achieving successful enantiomeric separation. csfarmacie.czresearchgate.net

    Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the identification and quantification of volatile and thermally stable compounds. psu.eduijpbs.com In the context of brucine analysis, GC-MS offers high sensitivity and specificity, particularly due to the mass spectrometric detection which provides structural information. psu.eduijpbs.com

    One study reported the use of GC-MS for the identification of bioactive compounds in Strychnos nux-vomica leaf extract. nih.govwho.int The analysis was performed on a Restek-5MS column with helium as the carrier gas. who.int The mass spectra of the separated compounds were compared with the National Institute of Standards and Technology (NIST) library for identification. who.int Interestingly, in this particular study, while strychnine was detected, brucine was not found in the GC-MS analysis of the leaf extract, though it was quantified by HPLC. who.int

    Another study developed a GC-MS method for the simultaneous determination of pseudoephedrine, ephedrine, strychnine, and brucine in a medicinal preparation. researchgate.net The method utilized a capillary column and a temperature program to achieve chromatographic separation. The quantification was performed in full-scan mode, with selected ions used for the quantification of strychnine and brucine to enhance selectivity. researchgate.net

    Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. This hybrid technique is exceptionally well-suited for the analysis of complex samples and for trace-level quantification. nih.govshimadzu.com.cn

    A rapid and sensitive LC-MS/MS method was developed for the simultaneous determination of strychnine, brucine, and their N-oxide metabolites in rat plasma. nih.gov The chromatographic separation was achieved on a C18 column with a gradient elution of methanol and ammonium (B1175870) acetate (B1210297) buffer. nih.gov The analytes were quantified using multiple reaction monitoring (MRM) in positive ion mode, which provides excellent specificity. nih.gov The method was validated and successfully applied to a pharmacokinetic study. nih.gov

    Another study utilized liquid chromatography-electrospray ionization-ion trap mass spectrometry (LC-ESI-ITMS) for the simultaneous analysis of strychnine, brucine, and their major metabolites. nih.govresearchgate.net The method demonstrated good linearity and low limits of detection (0.008 µg/mL for both strychnine and brucine). nih.gov

    Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers even faster analysis times and higher resolution compared to conventional LC-MS. researchgate.net A UPLC-MS/MS method was developed for the simultaneous determination of brucine, strychnine, and brucine N-oxide in rat plasma, demonstrating the power of this platform for pharmacokinetic studies. researchgate.net

    Table 3: LC-MS Based Methods for Brucine Analysis

    Technique Matrix Analytes Key Findings Reference
    LC-MS/MS Rat Plasma Strychnine, Brucine, Strychnine N-oxide, Brucine N-oxide Linear range: 0.510-306.3 ng/mL for strychnine and brucine. Successfully applied to pharmacokinetic study. nih.gov
    LC-ESI-ITMS Rat Liver S9 Fraction Strychnine, Brucine, and their major metabolites LOD: 0.008 µg/mL for both strychnine and brucine. Identified strychnine N-oxide and brucine N-oxide as metabolites. nih.gov
    UPLC-MS/MS Rat Plasma Brucine, Strychnine, Brucine N-oxide Linear range: 1-500 ng/mL for brucine and strychnine. Applied to pharmacokinetic studies. researchgate.net
    UFLC-Q-TOF-MS Rat Plasma Brucine and Strychnine Used for pharmacokinetic evaluation of different preparations. researchgate.net

    Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms

    Tandem Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Enhanced Sensitivity

    Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and its advanced version, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), stand out as powerful tools for the analysis of this compound. These methods offer exceptional sensitivity and selectivity, making them ideal for detecting trace amounts of the compound in complex matrices. nih.govresearchgate.net

    The core principle of these techniques involves the separation of the analyte from the sample matrix using liquid chromatography, followed by its ionization and subsequent mass analysis. The tandem mass spectrometry component allows for the selection of a specific parent ion of brucine, which is then fragmented to produce characteristic daughter ions. This multiple reaction monitoring (MRM) mode significantly enhances the specificity of the analysis, reducing the likelihood of interference from other compounds. nih.govresearchgate.net

    Several studies have demonstrated the successful application of LC-MS/MS and UPLC-MS/MS for the determination of brucine. For instance, a UPLC-MS/MS method was developed for the simultaneous determination of strychnine and brucine in mice plasma, showcasing high efficiency and resolution with a short run time of less than 3 minutes. nih.gov This method was validated over a concentration range of 2.64–528 ng/ml for brucine, with intra- and inter-day accuracies ranging from 93.4% to 103.3%. nih.gov The extraction recovery for brucine exceeded 81.9%. nih.gov

    Another study established a rapid, specific, and sensitive LC-MS/MS method for the simultaneous determination of strychnine, brucine, and their metabolites in rat plasma. nih.gov This method utilized a simple protein precipitation for sample pretreatment and achieved a linear calibration curve for brucine in the concentration range of 0.510 to 306.3 ng/mL. nih.gov Similarly, a UHPLC-MS/MS method was developed and validated for the simultaneous determination of brucine, strychnine, and brucine N-oxide in rat plasma, demonstrating linearity over the range of 1-500 ng/mL for brucine. researchgate.net

    The selection of appropriate chromatographic columns, mobile phases, and mass spectrometric parameters is crucial for optimizing the performance of these methods. Common column choices include C18 columns, which are effective for separating alkaloids like brucine. nih.govresearchgate.netnih.gov The mobile phase often consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a modifier like formic acid or ammonium acetate to ensure efficient ionization. nih.govnih.govusda.gov

    Table 1: Performance of Tandem Mass Spectrometry Methods for Brucine Quantification
    MethodMatrixLinear Range (ng/mL)Accuracy (%)Recovery (%)Reference
    UPLC-MS/MSMice Plasma2.64 - 52893.4 - 103.3>81.9 nih.gov
    LC-MS/MSRat Plasma0.510 - 306.389.4 - 113Not Specified nih.gov
    UHPLC-MS/MSRat Plasma1 - 50085 - 115Not Specified researchgate.net
    High-Resolution Mass Spectrometry (HRMS) Techniques

    High-resolution mass spectrometry (HRMS) has emerged as a valuable technique for the analysis of brucine and its related compounds. tandfonline.com Unlike standard tandem mass spectrometry, HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds and the elucidation of their elemental composition. researchgate.net

    One of the key applications of HRMS in this context is the rapid screening and comparison of chemical constituents in complex mixtures, such as traditional medicine preparations. For example, an ultra-performance liquid chromatography-linear trap quadrupole-orbitrap-mass spectrometry method was established to analyze compounds in crude and processed nux-vomica. researchgate.net This approach, operating in positive ionization mode, allowed for the comprehensive clarification of the chemical constituents. researchgate.net

    The high resolving power of HRMS is particularly advantageous for distinguishing between compounds with very similar masses, a common challenge in the analysis of natural products. This capability, combined with software tools for data analysis, provides a powerful strategy for the discovery and identification of both known and novel compounds in various samples. researchgate.net

    Electrophoretic Separation Techniques

    Electrophoretic techniques offer an alternative to chromatographic methods for the separation and analysis of this compound. These methods are valued for their high separation efficiency, short analysis times, and low sample and reagent consumption. oup.com

    Capillary Electrophoresis (CE) and its Modes (e.g., CZE, MEKC)

    Capillary electrophoresis (CE) encompasses several modes, with capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC) being particularly relevant for the analysis of alkaloids like brucine. mdpi.com

    Capillary Zone Electrophoresis (CZE) separates ions based on their electrophoretic mobility in an electric field. Several CZE methods have been developed for the quantitative estimation of strychnine and brucine. thieme-connect.comnih.gov One such method utilized a 10 mM phosphate buffer-methanol (9:1) solution at pH 2.5, achieving a linear calibration range of 0.01-0.15 mg/ml for both alkaloids. thieme-connect.comnih.gov Another CZE method employed a running buffer of 20 mmol/L ammonium acetate containing 0.2 mol/L glacial acetic acid (pH 3.64), with a linear range of 5–100 µg/mL for both strychnine and brucine. researchgate.net

    To enhance the sensitivity of CZE, online sample preconcentration techniques can be employed. One study developed a method using two-step stacking (sweeping and micelle to solvent stacking), which resulted in a 51- and 38-fold improvement in concentration sensitivity for strychnine and brucine, respectively, compared to normal CZE injection. nih.gov This method demonstrated linearity in the range of 0.1-5.0 μg/mL for both alkaloids, with a limit of detection of 0.01 μg/mL for both. nih.gov

    Micellar Electrokinetic Chromatography (MEKC) is a modification of CE that uses micelles to separate both neutral and charged analytes. An on-line sweeping preconcentration method in MEKC has been shown to significantly improve the sensitivity for determining strychnine and brucine. nih.gov This technique achieved up to a 100-fold improvement in concentration sensitivity in terms of peak height compared to conventional MEKC. nih.gov The method was linear over a range of 0.5-15 µg/ml for both alkaloids, with detection limits of 0.05 µg/ml for strychnine and 0.07 µg/ml for brucine. nih.gov

    A novel CE method was also developed using graphene oxide as a stationary phase, which achieved higher separation efficiency compared to an uncoated capillary due to increased interactions between the analytes and the stationary phase. oup.comdeepdyve.com This method showed a linear range of 4.0–100.0 μg/mL for both alkaloids. deepdyve.com

    Table 2: Performance of Capillary Electrophoresis Methods for Brucine Analysis
    CE ModeKey ParametersLinear RangeLimit of Detection (LOD)Reference
    CZE10mM phosphate buffer-MeOH (9:1), pH 2.50.01-0.15 mg/mlNot Specified nih.gov
    CZE with stacking75 mM phosphate buffer (pH 2.5) with 30% methanol0.1-5.0 μg/mL0.01 μg/mL nih.gov
    MEKC with sweeping50 mmol l(-1) H3PO4 (pH 2.0) with SDS and acetonitrile0.5-15 μg/ml0.07 μg/ml nih.gov
    CE with Graphene Oxide40 mM phosphate solution (pH 7.0) with 25% acetonitrile4.0–100.0 μg/mLNot Specified oup.comdeepdyve.com

    Spectroscopic and Spectrophotometric Approaches

    Spectroscopic and spectrophotometric methods provide valuable tools for both the qualitative and quantitative analysis of this compound. These techniques are often characterized by their speed and simplicity.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis

    Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for determining the purity and concentration of organic compounds, including this compound, without the need for a specific reference standard for the analyte itself. nih.govelsevierpure.comfujifilm.com The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. fujifilm.comscispace.com

    A ¹H-NMR method has been developed for the quantitative analysis of strychnine and brucine in plant materials. nih.govelsevierpure.com This approach offers several advantages, including the ability to perform quantification directly on a crude extract and to easily distinguish between strychnine and brucine. nih.govelsevierpure.com The ¹H-NMR spectra of strychnine and brucine show distinct differences, particularly in the aromatic region, due to the presence of two methoxy (B1213986) groups in brucine. magritek.com

    For quantitative analysis, an internal standard with a known concentration is typically used. The concentration of the analyte can then be calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard. nih.govmdpi.com The selection of an appropriate internal standard and solvent is critical for accurate qNMR measurements. nih.gov The development of automated qNMR analysis tools has further enhanced the utility of this technique for routine analysis. technologynetworks.com

    UV-Visible Spectrophotometry Development

    UV-Visible spectrophotometry is a widely used, simple, and cost-effective technique for the quantitative analysis of this compound. researchgate.net The method is based on measuring the absorbance of a brucine solution at a specific wavelength. Brucine exhibits maximum absorbance (λmax) at several wavelengths, including 300 nm, 258 nm, and 263 nm. researchgate.netajprd.com

    Various UV spectrophotometric methods have been developed and validated for the determination of brucine. A first-order derivative spectrophotometric method has been established for the simultaneous quantification of strychnine and brucine in herbal formulations. researchgate.net In this method, brucine was quantified at 256.4 nm, and the response was linear over the range of 10-50 μg/mL. researchgate.net

    Another approach involves the reaction of brucine with specific reagents to form a colored complex that can be measured in the visible region. One such method is based on the reaction of the nitrate (B79036) ion with brucine sulfate in a strong sulfuric acid solution at 100°C, with the resulting complex measured at 410 nm. epa.govthermofisher.com It is important to note that this particular method is for the determination of nitrate, using brucine as a reagent, rather than for the direct quantification of brucine itself. epa.govthermofisher.com

    A rapid spectrophotometric method for determining strychnine and brucine in liquid galenicals involves complexation with methyl orange at pH 5.0, followed by liberation of the alkaloids with NaOH and subsequent measurement using a two-wavelength method. nih.gov

    Table 3: UV-Visible Spectrophotometric Methods for Brucine Analysis
    MethodWavelength (nm)Linear Range (µg/mL)ApplicationReference
    First Order Derivative Spectrophotometry256.410-50Herbal Formulation researchgate.net
    UV Spectrophotometry263Not SpecifiedDrug Identification ajprd.com
    Two-wavelength method with Methyl OrangeNot SpecifiedNot SpecifiedLiquid Galenicals nih.gov

    Electrochemical Sensor-Based Detection Systems

    Electrochemical methods have gained prominence for the analysis of brucine due to their inherent advantages, such as high sensitivity, simplicity, rapid response, and cost-effectiveness. tandfonline.com The development of sensor-based systems, particularly those involving modified electrodes, has been a key area of research, aiming to enhance the electrochemical response and selectivity towards brucine.

    Modified Electrode Development for Brucine Electroanalysis

    The core of modern electrochemical detection of brucine lies in the strategic modification of electrode surfaces. These modifications create a more favorable environment for the electrochemical reaction of brucine, leading to improved analytical signals. Researchers have explored a wide array of materials to fabricate these sensitive and selective sensors.

    A variety of modifiers have been successfully employed, including nanoparticles, polymers, and carbon-based materials. For instance, a glassy carbon electrode (GCE) modified with magnetic carbon-coated nickel nanoparticles (C-Ni/GCE) demonstrated excellent electrocatalytic activity for the redox of brucine, resulting in an enhanced electron transfer rate. nih.gov This sensor exhibited a wide linear response range and a low detection limit. nih.gov Similarly, a composite of biosynthesized copper oxide (CuO) nanoparticles and poly(L-Arginine) on a carbon paste electrode (PAMCuONPs/CPE) showed a distinct and reversible redox peak for brucine, allowing for its sensitive detection. tandfonline.com

    Polymer-modified electrodes have also proven effective. A simple and reliable sensor was developed using a poly(DL-aspartic acid)-modified GCE, which offered a highly sensitive detection limit and good stability for brucine determination. psu.edursc.org Another approach involved the electropolymerization of glutamic acid on a carbon nanotube paste electrode (P-GL(MCNTPE)), which created a sensor with high sensitivity and selectivity for brucine, governed by a diffusion-controlled process. researchgate.net

    Carbon nanotubes, both single-walled (SWCNTs) and multi-walled (MWCNTs), are frequently used due to their unique electronic properties and large surface area. A GCE modified with a composite film of SWCNTs and Nafion was developed for brucine analysis at physiological pH, achieving a very low limit of detection. nih.gov Likewise, a multi-walled carbon nanotube modified carbon-paste electrode (CNT/CPE) was used for the simultaneous determination of strychnine and brucine. researchgate.net Other innovative modifications include the use of choline (B1196258) chloride on a GCE (ChCl/GCE) and graphene decorated with palladium-silver nano-alloys (Gr/PdAg/GCE), both of which demonstrated high sensitivity and successful application in analyzing real samples like human urine. researchgate.netresearchgate.netresearchgate.net

    The performance of these modified electrodes is typically evaluated using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS). tandfonline.compsu.edu These studies help in understanding the electrochemical behavior of brucine at the modified surface and in optimizing experimental parameters such as pH for maximum sensitivity. tandfonline.comresearchgate.net

    Table 1: Performance of Various Modified Electrodes for Brucine Detection

    Electrode Modifier Electrode Type Analytical Technique Linear Range Limit of Detection (LOD) Reference
    Magnetic Carbon-Coated Nickel Nanoparticles Glassy Carbon Electrode (GCE) Differential Pulse Voltammetry (DPV) 4.7 x 10⁻⁸ to 2.4 x 10⁻⁴ M 1.4 x 10⁻⁸ M nih.gov
    Poly(L-Arginine) & CuO Nanoparticles Carbon Paste Electrode (CPE) Cyclic Voltammetry (CV) Not Specified 0.12 x 10⁻⁶ M tandfonline.com
    Poly(DL-aspartic acid) Glassy Carbon Electrode (GCE) Not Specified 5.0 x 10⁻⁸ to 9.0 x 10⁻⁵ M 3 x 10⁻⁸ M psu.edursc.org
    Single-Walled Carbon Nanotubes & Nafion Glassy Carbon Electrode (GCE) Square Wave Voltammetry (SWV) 1 nM to 8 µM 0.11 nM nih.gov
    Polymerized Glutamic Acid Carbon Nanotube Paste Electrode (CNTPE) Differential Pulse Voltammetry (DPV) 0.2 to 1.2 µM 1.5 x 10⁻⁸ M researchgate.net
    Graphene & PdAg Nano-alloy Glassy Carbon Electrode (GCE) Not Specified 0.63 µM to 1.89 mM 0.10 µM researchgate.netresearchgate.net
    Choline Chloride Glassy Carbon Electrode (GCE) Square Wave Voltammetry (SWV) 0.001 µM to 10 µM 8 x 10⁻¹¹ M researchgate.net

    Sample Preparation and Extraction Methodologies for Diverse Matrices

    The accurate quantification of this compound requires effective sample preparation and extraction to isolate the target analyte from complex matrices. figshare.com These matrices can range from herbal and ayurvedic preparations and plant materials to biological samples like serum, urine, and postmortem specimens. rsc.orgpsu.edu The choice of extraction method is critical and depends on the sample type and the subsequent analytical technique.

    Commonly employed pretreatment techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and various microextraction methods. researchgate.netfigshare.com The basic nature of alkaloids like brucine is a key chemical feature exploited in classical acid-base extraction strategies. acs.org In its neutral form, brucine is soluble in organic solvents, but it becomes water-soluble when protonated in an acidic medium. acs.org

    For plant materials, such as the seeds of Strychnos nux-vomica, methods like ultrasonication with 50% methanol have been utilized. researchgate.net A detailed LLE procedure for alkaloids from plant matter involves extraction with an acidic aqueous solution (e.g., HCl or citric acid), a "defatting" step with an organic solvent to remove non-polar compounds, followed by alkalinization of the aqueous phase and extraction of the neutral alkaloid into an immiscible organic solvent like dichloromethane (B109758) or ethyl acetate. acs.org A two-dimensional liquid chromatography technique has also been developed to extract high-purity brucine from the fruit body of nux vomica. google.com

    In the context of pharmaceutical and herbal formulations, SPE has been shown to be effective. For instance, a cation exchange SPE column was used to purify samples of Fengshi Maqian tablets before analysis by HPLC. researchgate.net An innovative approach for analyzing herbal preparations, homeopathic medicines, and biological fluids is micellar liquid chromatography, which can allow for the direct injection of samples, simplifying the preparation process. rsc.orgpsu.edu

    For biological samples, which present a highly complex matrix, robust extraction procedures are essential. A reversed-phase HPLC method combined with SPE on an Oasis MCX cartridge was developed for the sensitive detection of brucine in postmortem whole blood. psu.edu The procedure involved protein precipitation, followed by SPE cleanup and elution. psu.edu This method proved successful where other techniques had failed. psu.edu For urine samples, direct analysis has been achieved using specific electrochemical sensors, and for serum, micellar liquid chromatography offers a direct injection method. researchgate.netrsc.org Additionally, ultrasound-assisted dispersive liquid-liquid microextraction (US-DLLME) has been applied for the analysis of brucine in blood samples. researchgate.net

    Table 2: Summary of Extraction Methodologies for Brucine

    Sample Matrix Extraction Technique Key Reagents/Columns Subsequent Analysis Reference
    Strychnos nux-vomica Seeds Ultrasonication 50% Methanol UPLC-MS researchgate.net
    Plant Material (Vinca minor) Acid-Base Liquid-Liquid Extraction (LLE) 0.1 M HCl, NH₄OH, Dichloromethane, Ethyl acetate Not Specified acs.org
    Pharmaceutical Tablets Solid-Phase Extraction (SPE) PXC Cation Exchange Column HPLC researchgate.net
    Postmortem Blood Solid-Phase Extraction (SPE) Oasis MCX cartridge, Phosphoric acid, 5% NH₄OH in 70% Methanol RP-HPLC psu.edu
    Herbal/Ayurvedic Samples, Serum, Urine Direct Injection Micellar Mobile Phase (SDS-pentanol) Micellar Liquid Chromatography rsc.orgpsu.edu
    Blood Samples Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (US-DLLME) Not Specified TLC-Image Analysis researchgate.net
    Seed Dressing Agents Solvent Dilution Methanol-Water-CTAB HPLC nih.gov

    Molecular Interaction Studies and Mechanistic Research of Brucine

    In Vitro Enzyme System Interactions

    The investigation of brucine's interaction with in vitro enzyme systems, particularly the cytochrome P450 (CYP) superfamily, is crucial for understanding its metabolic fate and potential for drug-drug interactions.

    Research indicates that the metabolism of brucine (B1667951) is primarily mediated by a specific cytochrome P450 isoform. Studies utilizing human liver microsomes (HLMs) and recombinant CYP enzymes have identified CYP3A4 as the major enzyme responsible for brucine's metabolism. Other CYP isoforms that were tested showed minimal to no effect on its metabolic pathway.

    The kinetics of brucine metabolism have been characterized in both human liver microsomes and systems with isolated CYP3A4 enzymes. In HLMs, the Michaelis-Menten constant (Kₘ) was determined to be 30.53 ± 3.14 µM, with a maximum velocity (Vₘₐₓ) of 0.08 ± 0.0029 nmol/mg protein/min. When studied with recombinant CYP3A4, the kinetic parameters were a Kₘ of 20.12 ± 3.05 µM and a Vₘₐₓ of 6.40 ± 0.21 nmol/nmol P450/min.

    Table 1: Kinetic Parameters of Brucine Metabolism

    System Kₘ (µM) Vₘₐₓ
    Human Liver Microsomes (HLMs) 30.53 ± 3.14 0.08 ± 0.0029 nmol/mg protein/min

    Brucine has demonstrated inhibitory effects on the activity of CYP3A4. When tested against the CYP3A4-catalyzed 1'-hydroxylation of midazolam, brucine exhibited significant inhibition with an inhibition constant (Kᵢ) of 2.14 µM. However, brucine showed no significant inhibitory effects on the substrates of other CYP isoforms, with half-maximal inhibitory concentration (IC₅₀) values greater than 50 µM. This suggests that brucine has the potential to engage in clinically relevant drug-drug interactions with other substances that are substrates for CYP3A4.

    Table 2: Inhibition Profile of Brucine on CYP Isoforms

    CYP Isoform Substrate Reaction Inhibition Parameter Value (µM)
    CYP3A4 Midazolam 1'-hydroxylation Kᵢ 2.14

    The characterization of a compound's binding to liver microsomes is essential for accurately interpreting in vitro metabolism data. Type I binding spectra are typically observed with substrates and inhibitors that bind to the apoprotein active site of the cytochrome P450 enzyme. However, specific studies detailing the spectral binding characteristics of brucine to liver microsomes and explicitly classifying it as a Type I ligand are not extensively available in the reviewed scientific literature.

    Cytochrome P450 (CYP) Isoform-Specific Metabolic Interactions

    Receptor Binding and Allosteric Modulation Investigations

    Beyond its enzymatic interactions, brucine and its analogs have been studied for their ability to bind to and modulate neurotransmitter receptors, revealing a capacity for allosteric modulation.

    Brucine has been identified as a subtype-selective allosteric modulator of muscarinic acetylcholine (B1216132) receptors. nih.govnih.gov Specifically, it acts as a positive allosteric modulator at the M₁ muscarinic receptor subtype. nih.gov Radioligand binding studies have shown that brucine can increase the affinity of the endogenous ligand, acetylcholine, for M₁ receptors by approximately two-fold. nih.gov This enhancing action on acetylcholine's potency at M₁ receptors has been confirmed through various functional assays. nih.gov

    This subtype selectivity is a notable characteristic, as related brucine analogs demonstrate different patterns of cooperativity across the five muscarinic receptor subtypes. For instance, brucine N-oxide enhances acetylcholine affinity at M₄ receptors, while N-chloromethyl brucine shows positive cooperativity at M₃ receptors. nih.govnih.gov These findings highlight that minor structural modifications to the brucine molecule can yield compounds with varied and specific patterns of allosteric modulation at individual muscarinic receptor subtypes. nih.gov This selective positive cooperativity suggests that brucine acts not by directly activating the receptor but by enhancing the binding and function of the primary neurotransmitter. nih.gov

    Nicotinic Acetylcholine Receptor Interactions

    Brucine's interactions extend to nicotinic acetylcholine receptors (nAChRs), another class of ligand-gated ion channels, although its structure-activity relationship at these receptors differs significantly from that at glycine (B1666218) receptors. nih.govovid.com Research on a chimeric receptor, consisting of the amino-terminal domain of the α7 nicotinic receptor and the ion channel domain of the 5-HT3A serotonin (B10506) receptor, provides insight into these interactions. nih.gov

    Most strikingly, quaternary analogues of brucine, which are inactive at glycine receptors, retain their binding affinity for the α7/5-HT3 chimera. nih.govovid.com This differential effect of quaternization highlights distinct binding requirements between the two receptor families and provides a basis for designing more selective ligands. nih.gov The related alkaloid strychnine (B123637) has also been shown to interact with the agonist binding site of the nicotinic acetylcholine receptor, indicating a shared pharmacophore among these compounds for nAChR interaction. mdpi.com Functional studies have also confirmed that brucine analogs can act as allosteric enhancers at certain muscarinic acetylcholine receptor subtypes, further broadening the scope of its cholinergic activity. nih.gov

    Macromolecular and Supramolecular Interactions

    Recent research has identified brucine as a ligand for non-canonical DNA secondary structures known as G-quadruplexes. nih.govnih.gov These structures, formed in guanine-rich sequences, are implicated in the regulation of oncogenes and are considered therapeutic targets. nih.gov Using techniques such as electrospray ionization mass spectrometry (ESI-MS) and circular dichroism (CD), studies have demonstrated that brucine can selectively bind to and stabilize the intramolecular parallel-stranded G-quadruplex found in the promoter region of the c-Myb proto-oncogene. nih.govnih.gov

    The binding affinity of brucine for the c-Myb G-quadruplex is strong and notably selective over duplex DNAs and other G-quadruplex sequences. nih.gov This interaction can thermally stabilize the G-quadruplex structure. nih.gov A direct consequence of this binding is the inhibition of the formation of double-stranded DNA from the G-quadruplex-forming sequence and its complementary strand. nih.govresearchgate.net By stabilizing the G-quadruplex in the promoter region of c-Myb, brucine may suppress the gene's expression, a mechanism that has been explored for its potential in glioblastoma treatment. nih.gov

    Characteristics of Brucine Binding to c-Myb G-quadruplex
    ParameterObservationMethodologySource
    Binding TargetIntramolecular parallel-stranded G-quadruplex in c-Myb promoterESI-MS, CD Spectra nih.gov
    SelectivityHigh selectivity for c-Myb G-quadruplex over duplex DNAESI-MS nih.gov
    Effect of BindingStabilizes the G-quadruplex structure and inhibits formation of double-stranded DNAESI-MS, Collision-Induced Dissociation nih.govnih.gov

    Brucine's interaction with transport proteins has been investigated using Bovine Serum Albumin (BSA) as a model. nih.gov Spectroscopic methods, including fluorescence, circular dichroism (CD), and UV-Vis absorption, have confirmed that brucine binds to BSA, leading to the formation of a brucine-BSA complex. nih.gov This binding event causes fluorescence quenching of BSA. nih.gov

    Thermodynamic analysis at different temperatures revealed that the binding process is spontaneous, characterized by an increase in entropy and a decrease in Gibbs free energy. nih.gov The primary forces stabilizing the complex are hydrophobic and electrostatic interactions. nih.gov The distance between the bound brucine molecule and the protein's fluorophores was calculated to be approximately 5.08 nm. nih.gov Furthermore, CD, synchronous fluorescence, and three-dimensional fluorescence spectra indicated that the binding of brucine induces conformational changes in the BSA protein. nih.gov

    Thermodynamic Parameters for Brucine-BSA Binding
    ParameterValue/ObservationImplicationSource
    Gibbs Free Energy (ΔG)NegativeThe binding process is spontaneous. nih.gov
    Entropy (ΔS)PositiveThe process is entropy-driven. nih.gov
    Driving ForcesHydrophobic and electrostatic interactionsThese interactions are key to complex stabilization. nih.gov

    Computational methods have been employed to model brucine's interaction at the active sites of enzymes. nih.govresearchgate.net Molecular docking simulations using Autodock 4.2 have been used to explore the specific binding site of brucine within proteins like Bovine Serum Albumin and Bovine Hemoglobin. nih.gov

    More advanced computational studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been conducted to identify the most reactive parts of the brucine molecule and to model its stability and interactions. researchgate.net MD simulations and docking results for the enzyme D-lactate dehydrogenase showed that the brucine-bound enzyme complex is less fluctuating and more stable than the enzyme alone (apo protein). researchgate.net These modeling techniques provide valuable insights into the specific molecular interactions, charge transfer mechanisms, and conformational changes that occur when brucine binds within an enzyme's active site. researchgate.net

    Computational Chemistry and Theoretical Investigations of Brucine Hydrochloride

    Quantum Mechanical and Molecular Modeling Approaches

    Quantum mechanical and molecular modeling approaches have become indispensable tools in elucidating the structural, electronic, and spectroscopic properties of molecules. These computational methods provide insights at the atomic level that are often complementary to experimental data. In the context of brucine (B1667951) hydrochloride, such studies focus on the brucinium cation, which is the form brucine adopts in the hydrochloride salt.

    Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT calculations offer a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like brucine hydrochloride.

    DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the brucinium cation, a process known as geometry optimization. This involves finding the minimum energy conformation of the molecule. The optimized geometry provides detailed structural parameters, including bond lengths and bond angles.

    A study on brucinium benzilate provides insights into the optimized geometry of the brucinium cation, which is the relevant species in this compound. The calculations, performed at the DFT/B3LYP/6-31G** level, show good agreement with experimental X-ray diffraction data, with minor variations attributed to the calculations being performed for an isolated ion in the gaseous state, whereas the experimental data is from the crystalline solid state. The protonation of the brucine molecule occurs at the tertiary nitrogen atom (N1), which is identified as the most basic site. This protonation leads to a change in the hybridization of this nitrogen atom from sp2 to sp3.

    Table 1: Selected Optimized Structural Parameters of the Brucinium Cation

    Note: Data derived from a computational study on brucinium benzilate. The numbering of atoms may vary between different studies.

    ParameterBond/AngleCalculated Value
    Bond LengthC2-N11.51 Å
    N1-C211.52 Å
    C17-C181.40 Å
    C17-O71.37 Å
    C18-O51.37 Å
    Bond AngleC2-N1-C21110.2°
    C12-C13-C14120.5°
    O5-C18-C17118.9°

    DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. These theoretical spectra are valuable for the assignment of experimentally observed vibrational bands to specific molecular motions.

    Table 2: Predicted Vibrational Frequencies for Key Functional Groups in the Brucinium Cation

    Note: This table presents a generalized summary based on typical DFT predictions for similar organic cations, as a detailed theoretical spectrum for this compound is not available.

    Vibrational ModePredicted Wavenumber Range (cm⁻¹)Spectrum
    Aromatic C-H Stretch3100 - 3000IR, Raman
    Aliphatic C-H Stretch3000 - 2850IR, Raman
    N-H Stretch (protonated)3300 - 3100IR
    C=O Stretch1700 - 1650IR, Raman
    C=C Aromatic Stretch1600 - 1450IR, Raman
    C-O Stretch1260 - 1000IR, Raman

    Time-dependent DFT (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

    Theoretical studies on brucine and its derivatives have utilized TD-DFT to understand their electronic properties. For instance, in a study of a brucine complex, TD-DFT calculations successfully reproduced the experimental absorption spectra, identifying a charge-transfer HOMO–LUMO electron transition. While specific TD-DFT calculations for this compound are not extensively reported, the electronic transitions are expected to be primarily of the π → π* and n → π* types, originating from the aromatic rings and heteroatoms within the brucine structure. The protonation of the nitrogen atom in this compound would likely influence the n → π* transitions associated with this nitrogen.

    Table 3: Predicted Electronic Transitions for the Brucinium Cation

    Note: This table is a generalized representation based on typical TD-DFT results for similar aromatic alkaloids.

    Transition TypePredicted Wavelength Range (nm)Involved Orbitals
    π → π200 - 300Aromatic system
    n → π280 - 350Heteroatoms (O, N)

    Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. These orbitals are crucial in determining the chemical reactivity and electronic properties of a substance.

    The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that provides information about the electronic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

    A computational study on brucinium benzilate, which contains the brucinium cation, calculated the HOMO and LUMO energies and the corresponding energy gap using DFT at the B3LYP/6-311++G(d,p) level of theory. The HOMO was found to be located on various parts of the molecule, including the indoline (B122111) ring and the benzene (B151609) ring with the methoxy (B1213986) groups. The LUMO was also distributed across the molecular structure. The calculated HOMO-LUMO energy gap for the brucinium cation in this system was found to be 4.454 eV. nih.gov This relatively large energy gap suggests that the brucinium cation is a thermodynamically stable species. nih.gov

    Table 4: Frontier Molecular Orbital Energies of the Brucinium Cation

    Note: Data derived from a computational study on brucinium benzilate.

    Molecular OrbitalEnergy (eV)
    HOMO-5.7006
    LUMO-1.2466
    HOMO-LUMO Gap 4.454

    Frontier Molecular Orbital (FMO) Theory Analysis

    Chemical Hardness, Electronegativity, and Electrophilicity Indices

    Global reactivity descriptors derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are essential for predicting the chemical behavior of a molecule. researchgate.netijnc.ir These indices, including chemical hardness (η), electronegativity (χ), and the electrophilicity index (ω), quantify a molecule's resistance to change in its electron distribution and its tendency to attract electrons.

    Chemical Hardness (η) : This parameter measures the resistance of a molecule to deformation or change in its electron cloud. A high value for chemical hardness suggests high stability and low reactivity. researchgate.net

    Electronegativity (χ) : This is the power of an atom or molecule to attract electrons to itself. It is calculated from the ionization potential and electron affinity. scielo.br

    Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. Molecules with an electrophilicity index greater than 1.5 eV are generally considered strong electrophiles. researchgate.net

    DFT calculations are employed to determine the energies of the HOMO and LUMO, from which these reactivity descriptors are calculated. ijnc.irnih.gov For brucine, these theoretical calculations help in understanding its stability and reactivity profile.

    DescriptorDefinitionSignificance
    Chemical Hardness (η)Measure of resistance to change in electron distributionIndicates molecular stability and low reactivity
    Electronegativity (χ)Ability to attract electronsDetermines the tendency to draw bonding electrons
    Electrophilicity Index (ω)Capacity to accept electronsCharacterizes the electrophilic nature of the molecule

    Molecular Electrostatic Potential (MEP) Surface Analysis

    Molecular Electrostatic Potential (MEP) analysis is a critical computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. chemrxiv.orgmdpi.com The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color spectrum to indicate different potential regions. preprints.org Typically, red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive electrostatic potential (electron-deficient), and green represents areas of neutral potential. chemrxiv.orgpreprints.org

    The MEP surface of this compound reveals specific regions susceptible to chemical reactions.

    Negative Potential Regions (Red/Yellow) : These areas are rich in electrons and are the most likely sites for electrophilic attack. In brucine, these regions are typically located around electronegative atoms like oxygen and nitrogen, which possess lone pairs of electrons. researchgate.net The carbonyl oxygen atom, in particular, often shows a significant negative potential, making it a primary target for electrophiles. chemrxiv.org

    Positive Potential Regions (Blue) : These electron-deficient zones are vulnerable to nucleophilic attack. In the context of this compound, the positive charge is concentrated around the protonated nitrogen atom and hydrogen atoms. researchgate.net

    Neutral Regions (Green) : These areas generally correspond to the carbon skeleton of the molecule where the electrostatic potential is less pronounced.

    By identifying these reactive sites, MEP analysis provides crucial insights into the molecule's interaction with other chemical species, which is fundamental for understanding its biological activity and reaction mechanisms. chemrxiv.org

    Intermolecular Bonding and Non-Covalent Interactions

    Non-covalent interactions, particularly hydrogen bonding, play a pivotal role in the structure, stability, and function of molecules like this compound. These interactions are key to its behavior in biological systems, such as binding to receptor sites. researchgate.net

    The structure of brucine contains several hydrogen bond acceptor sites (oxygen and nitrogen atoms), but no donor sites in its neutral form. nih.govgpcrdb.org However, in this compound, the protonated tertiary nitrogen atom becomes a potential hydrogen bond donor. This allows the molecule to engage in hydrogen bonding interactions with suitable acceptors, such as water molecules or amino acid residues in a protein's active site. Computational studies can characterize the geometry and strength of these hydrogen bonds, identifying the specific atoms involved and the distances and angles that define the interaction.

    For brucine, NBO analysis can reveal:

    Intramolecular Charge Transfer : Delocalization of electron density from lone pairs of oxygen and nitrogen atoms to adjacent anti-bonding orbitals (e.g., n → σ* or n → π* transitions). nih.gov

    Hyperconjugation : Interactions involving σ and π bonds, such as σ → σ, π → π, which stabilize the molecular structure.

    Bond Character : The analysis provides details on the nature of chemical bonds, including their hybridization and polarity. joaquinbarroso.com

    These delocalization effects are crucial for understanding the molecule's electronic structure and its inherent stability. nih.govijnc.ir

    In-Silico Molecular Docking and Dynamics Simulations

    In-silico techniques like molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction between a small molecule (ligand), such as brucine, and a biological macromolecule (receptor), typically a protein or enzyme. researchgate.netnih.gov

    Molecular Docking : This computational method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org Docking studies on brucine have been used to investigate its binding affinity and interaction mode with various biological targets. For example, simulations have shown that brucine can form hydrogen bonds and other non-covalent interactions with specific amino acid residues within the binding pocket of an enzyme. researchgate.net The results are often quantified by a docking score or binding energy, which estimates the strength of the interaction. nih.gov

    Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov Starting from the docked pose, an MD simulation can assess the stability of the complex, revealing how the interactions evolve and whether the ligand remains stably bound in the active site. researchgate.netchemrxiv.org Analysis of the simulation trajectory can provide information on the flexibility of the complex and the persistence of key interactions, such as hydrogen bonds. nih.gov

    These simulation studies are instrumental in elucidating the potential mechanisms of action for brucine at a molecular level and can guide further experimental research. researchgate.net

    Ligand-Protein Interaction Prediction and Binding Mode Analysis

    Computational chemistry provides a powerful lens for examining the molecular interactions between brucine and its biological targets. Through techniques like molecular docking, researchers can predict the binding affinity and orientation of a ligand within a protein's active site, offering insights into the fundamental mechanisms of its pharmacological or toxicological effects. Such studies have been instrumental in elucidating the nature of brucine's interactions with various proteins.

    Interaction with Serum Albumins and Hemoglobin

    Molecular docking simulations have been employed to investigate the binding of brucine to key blood proteins, namely Bovine Serum Albumin (BSA) and Bovine Hemoglobin (BHb). nih.gov These studies are crucial for understanding the transport and distribution of brucine within the bloodstream. The binding process is characterized as a spontaneous molecular interaction, driven by a decrease in Gibbs free energy and an increase in entropy. nih.gov

    The primary forces stabilizing the complex between brucine and these transport proteins are hydrophobic and electrostatic interactions. nih.gov While specific binding energy values from these computational studies are not detailed in publicly available literature, the research confirms the formation of a stable brucine-protein complex. These theoretical models complement experimental data from techniques like fluorescence spectroscopy, which also indicate a strong interaction. nih.gov

    Table 1: Summary of Computational Interaction Analysis for Brucine with Blood Proteins

    Target Protein Key Interaction Types Primary Finding
    Bovine Serum Albumin (BSA) Hydrophobic, Electrostatic Spontaneous formation of a stable complex. nih.gov

    Binding to Pro-Apoptotic and Signaling Proteins

    The biological activities of brucine, including its potential anti-tumor effects and its noted toxicity, are linked to its interaction with specific cellular proteins.

    Caspase-3: Molecular docking analyses have predicted that brucine can directly bind to Caspase-3. nih.gov This interaction is significant as Caspase-3 is a key enzyme in the apoptotic pathway, and its activation is linked to brucine-induced neurotoxicity. nih.gov The computational models suggest a direct binding event, which provides a structural basis for the observed biological effects. Detailed information on the specific amino acid residues involved and the calculated binding affinity would further clarify the precise mechanism of interaction.

    VEGFR2: Brucine has been shown to attenuate angiogenesis by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.gov This suggests a likely interaction between brucine and VEGFR2 or downstream proteins in the pathway. While experimental data supports this inhibitory action, specific molecular docking studies detailing the binding mode of brucine to VEGFR2 are not widely reported in available literature. Such computational analysis would be invaluable for designing derivatives with enhanced anti-angiogenic properties.

    Intestinal Binding Sites: Research has identified a high-affinity binding site for brucine in intestinal epithelial cells, which is distinct from the classic strychnine (B123637) receptor in the spinal cord. This binding site may share properties with the catalytic site of cytochrome P450IID6, suggesting a potential interaction with this enzyme family. nih.gov

    Table 2: Predicted Protein Targets of Brucine from Docking Studies

    Target Protein Biological Role Predicted Interaction
    Caspase-3 Apoptosis, Neurotoxicity Direct binding. nih.gov

    The findings from these computational investigations underscore the value of in silico methods for predicting and analyzing ligand-protein interactions. They provide a molecular framework for understanding the diverse biological effects of brucine, guiding further experimental research to validate these interactions and explore their therapeutic or toxicological implications.

    In Vitro Biotransformation Research of Brucine

    Metabolic Pathway Elucidation in Human and Animal Hepatic Systems

    Research into the metabolic pathways of brucine (B1667951) using in vitro hepatic models from both human and animal sources has revealed a complex series of biotransformation reactions. These studies are fundamental to characterizing the disposition of the compound.

    Phase I metabolic reactions introduce or expose functional groups on a parent compound, typically through oxidation, reduction, or hydrolysis. unl.edu In the case of brucine, in vivo studies in rats have successfully identified a total of 12 Phase I metabolites. nih.gov While in vitro studies using rat liver S9 fractions have specifically characterized brucine N-oxide as a major metabolite. researchgate.netoup.com The identification process involves advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which allows for the separation and structural elucidation of metabolites. nih.govresearchgate.netoup.com

    Table 1: Identified Phase I Metabolites of Brucine in Rat Hepatic Systems

    Metabolite Method of Identification Source
    Brucine N-oxide Liquid Chromatography-Electrospray Ionization-Ion Trap Mass Spectrometry (LC-ESI-ITMS) researchgate.netoup.com

    The formation of brucine's Phase I metabolites occurs through several key pathways. Studies in rats indicate that brucine undergoes hydrolysis, demethylation, and methoxylation, in addition to various oxidation reactions. nih.gov The formation of brucine N-oxide, a prominent metabolite, is a clear example of an oxidation reaction. researchgate.netoup.com These transformations are primarily catalyzed by cytochrome P450 enzymes located in liver microsomes. unl.edunih.gov Research using human liver microsomes (HLMs) has identified CYP3A4 as the major enzyme responsible for brucine metabolism. nih.gov

    In Vitro Kinetic Analysis of Brucine Metabolism

    Kinetic analysis of brucine metabolism in vitro helps to quantify the rate at which the compound is processed by metabolic enzymes. This is often described using the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. washington.edulibretexts.orgwikipedia.org

    The Michaelis-Menten parameters, Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate), are crucial for characterizing enzyme kinetics. nih.gov For brucine, these parameters have been determined in human liver microsomes (HLMs) and with the specific enzyme CYP3A4. nih.gov In HLMs, the Km was found to be 30.53 ± 3.14 μM and the Vmax was 0.08 ± 0.0029 nmol/mg protein/min. nih.gov When using recombinant human CYP3A4, the Km was 20.12 ± 3.05 μM and the Vmax was 6.40 ± 0.21 nmol/nmol P450/min. nih.gov These data suggest a significant role for CYP3A4 in the metabolic clearance of brucine. nih.gov

    Table 2: Michaelis-Menten Parameters for Brucine Metabolism

    System Km (μM) Vmax Source
    Human Liver Microsomes (HLMs) 30.53 ± 3.14 0.08 ± 0.0029 nmol/mg protein/min nih.gov

    Enzyme Inhibition Studies and Drug-Drug Interaction Potential (In Vitro)

    Investigating the potential of a compound to inhibit CYP enzymes is a critical step in drug development, as it can predict the likelihood of drug-drug interactions. nih.govnih.govmdpi.com Such interactions can lead to altered drug efficacy or increased toxicity when multiple drugs are co-administered. nih.govfda.gov

    In vitro studies have shown that brucine has a specific inhibitory effect on CYP3A4. nih.gov It significantly inhibited the CYP3A4-catalyzed 1'-hydroxylation of midazolam, a probe substrate for this enzyme, with a Ki (inhibition constant) of 2.14 μM. nih.gov This inhibitory action was observed at concentrations lower than 10 μM. nih.gov In contrast, brucine showed no significant inhibitory effects on other CYP substrates, with IC50 (half maximal inhibitory concentration) values greater than 50 μM. nih.gov This indicates that brucine is a selective inhibitor of CYP3A4, suggesting a potential for drug-drug interactions with other drugs that are also metabolized by this enzyme. nih.gov

    Table 3: In Vitro Inhibition Profile of Brucine on Human Cytochrome P450 Enzymes

    CYP Enzyme Substrate Reaction Inhibition Parameter Value Source
    CYP3A4 Midazolam 1'-hydroxylation Ki 2.14 μM nih.gov

    Table of Mentioned Compounds

    Compound Name
    Brucine
    Brucine hydrochloride
    Brucine N-oxide
    Midazolam

    Environmental Chemistry of Brucine Hydrochloride: Methodologies for Detection and Fate Assessment

    Methodological Development for Environmental Brucine (B1667951) Detection

    The detection of brucine hydrochloride in environmental matrices such as soil and water necessitates the development of highly sensitive and specific analytical methodologies. Given its complex structure and potential for low-level contamination, sophisticated techniques are required for accurate quantification.

    The quantification of brucine at trace levels in environmental samples has been significantly advanced by the advent of modern chromatographic and spectrometric techniques. Among these, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands out as a powerful tool for the sensitive and selective determination of brucine. This method offers excellent resolution and allows for the detection of minute quantities of the compound in complex matrices. nih.govnih.gov

    Sample preparation is a crucial step in the analytical workflow to isolate brucine from environmental samples and minimize matrix interference. Solid-phase extraction (SPE) is a widely employed technique for the preconcentration and purification of brucine from water and soil extracts. lifeasible.comnih.gov Various sorbent materials can be utilized in SPE cartridges to effectively retain brucine while allowing interfering substances to pass through. lifeasible.comnih.gov The choice of sorbent and elution solvents is optimized to achieve high recovery rates for brucine.

    The operational parameters for UPLC-MS/MS analysis are meticulously optimized to enhance sensitivity and specificity. This includes the selection of an appropriate chromatographic column, mobile phase composition, and gradient elution program to achieve optimal separation of brucine from other co-extracted compounds. researchgate.net The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for brucine. nih.gov

    The table below summarizes typical parameters for the UPLC-MS/MS analysis of brucine.

    ParameterConditionReference
    Chromatographic ColumnC18 reversed-phase nih.gov
    Mobile PhaseGradient of acetonitrile (B52724) and water with formic acid nih.gov
    Ionization ModePositive Electrospray Ionization (ESI+) oup.com
    MS DetectionMultiple Reaction Monitoring (MRM) nih.gov

    The detection of brucine in complex environmental matrices like soil and water is fraught with challenges, primarily due to the presence of a multitude of interfering substances. These matrix components can significantly impact the accuracy and precision of analytical measurements, a phenomenon known as the matrix effect.

    Matrix effects can manifest as either ion suppression or enhancement in the mass spectrometer's ion source, leading to an underestimation or overestimation of the brucine concentration, respectively. sigmaaldrich.com In soil samples, humic acids, fulvic acids, and other organic matter can co-extract with brucine and interfere with its ionization. Similarly, in water samples, dissolved organic matter and inorganic salts can cause significant matrix effects.

    To mitigate these challenges, various strategies are employed. Thorough sample preparation, including effective solid-phase extraction and cleanup steps, is essential to remove a significant portion of the interfering matrix components. lifeasible.comnih.gov The use of matrix-matched calibration standards, where standards are prepared in an extract of a blank environmental sample, can also help to compensate for matrix effects. Additionally, the use of an internal standard that is structurally similar to brucine can help to correct for variations in instrument response and matrix effects.

    Research into Environmental Fate Processes and Modeling

    Understanding the environmental fate of this compound is crucial for predicting its persistence, mobility, and potential for exposure to non-target organisms. Research in this area focuses on identifying the key degradation pathways and developing predictive models to simulate its behavior in various environmental compartments.

    The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation and photodegradation. Laboratory studies are conducted to assess the kinetics and pathways of these degradation processes under controlled environmental conditions.

    Biodegradation: The microbial degradation of brucine in soil and aquatic environments is a key process that can lead to its dissipation. oup.com Studies investigating the biodegradation of alkaloids often involve incubating the compound with soil or water samples containing active microbial populations. The disappearance of the parent compound and the formation of degradation products are monitored over time using analytical techniques such as LC-MS. While specific studies on the microbial degradation of this compound in environmental matrices are limited, research on structurally similar alkaloids, such as strychnine (B123637), provides insights into potential degradation pathways. nih.gov These studies suggest that microbial communities can adapt to degrade such complex molecules. nih.govnih.gov

    Photodegradation: Photodegradation, or the breakdown of a chemical by light, can be a significant degradation pathway for brucine in sunlit surface waters. nih.govnih.gov Photodegradation studies typically involve exposing an aqueous solution of this compound to a light source that simulates natural sunlight. The rate of degradation is measured, and the degradation products are identified to elucidate the photochemical transformation pathways. The kinetics of photodegradation are often modeled as pseudo-first-order reactions. nih.govresearchgate.net

    The persistence of brucine in the environment is often expressed in terms of its half-life (t1/2), which is the time required for its concentration to decrease by half. The persistence of brucine can vary significantly depending on environmental conditions such as temperature, pH, microbial activity, and sunlight intensity. researchgate.netresearchgate.net

    Predictive models are valuable tools for estimating the environmental distribution and transport of this compound. These models integrate information on the chemical's physicochemical properties with environmental parameters to simulate its movement through soil, water, and air. mdpi.com

    Models such as the HYDRUS software package can be used to simulate the one-dimensional movement of water, heat, and multiple solutes in variably saturated media. nih.govresearchgate.netnih.govnih.gov Such models can be parameterized with the physicochemical properties of this compound to predict its leaching potential in different soil types and its transport to groundwater. These models account for processes such as advection, dispersion, and sorption to soil particles. cabidigitallibrary.org

    The sorption of brucine to soil and sediment is a key process that influences its mobility in the environment. The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. researchgate.netnih.govchemsafetypro.comscielo.br A high Koc value indicates that the compound is likely to be strongly adsorbed to soil and less mobile, while a low Koc value suggests higher mobility. chemsafetypro.com The Koc of brucine can be estimated based on its physicochemical properties. lifeasible.comtandfonline.comresearchgate.net

    The partitioning behavior of ionizable compounds like this compound is more complex than that of neutral compounds because their charge state, and therefore their hydrophobicity, is dependent on the pH of the surrounding medium. The octanol-water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate. For ionizable compounds, the distribution coefficient (logD) is often used, which takes into account the partitioning of both the ionized and non-ionized forms of the molecule at a specific pH.

    The pKa of a compound is the pH at which it is 50% ionized. Brucine is a weak base with a pKa of approximately 8.28. lifeasible.com This means that at a pH below 8.28, brucine will exist predominantly in its protonated, cationic form, while at a pH above 8.28, the neutral form will be more prevalent. The charge of the molecule significantly affects its interaction with environmental matrices. The cationic form of brucine is expected to adsorb more strongly to negatively charged soil particles and organic matter than its neutral counterpart. lifeasible.com

    Quantitative Structure-Activity Relationship (QSAR) models are computational tools that can be used to predict the logP and other physicochemical properties of chemicals based on their molecular structure. nih.govnih.govacs.orgresearchgate.netmdpi.comresearchgate.net These models use algorithms that have been trained on large datasets of compounds with experimentally determined properties. Fragment-based methods, which calculate the logP of a compound by summing the contributions of its individual molecular fragments, are commonly used. researchgate.net

    The table below presents some of the key physicochemical properties of brucine relevant to its environmental fate.

    PropertyValueReference
    Molecular FormulaC₂₃H₂₆N₂O₄ researchgate.net
    Molecular Weight394.46 g/mol researchgate.net
    pKa8.28 lifeasible.com
    Water Solubility3200 mg/L at 15 °C lifeasible.com
    Estimated KocExpected to have high mobility lifeasible.com
    Calculated logPValues vary depending on the calculation method nih.gov

    Study of Environmental Transformation Products

    Biotic transformation, driven by microorganisms in soil and water, is a primary mechanism for the degradation of many organic compounds. While direct studies on the microbial breakdown of this compound in environmental matrices are limited, research on the metabolism of brucine and its derivatives in biological systems provides valuable information on potential transformation pathways.

    For instance, studies involving the anaerobic incubation of brucine N-oxide with human intestinal bacteria have shown its transformation into brucine and 16-hydroxybrucine . This suggests that microbial communities in anaerobic environments, such as saturated soils or sediments, could potentially facilitate similar biotransformation processes for brucine-related compounds.

    Furthermore, considering the structural similarity of brucine to strychnine (brucine is 2,3-dimethoxystrychnine), metabolic pathways observed for strychnine may offer clues for brucine's environmental fate. In vitro metabolism studies of strychnine have identified strychnine N-oxide as a metabolite. By analogy, it is plausible that brucine could undergo N-oxidation to form brucine N-oxide in biological systems and potentially in the environment through microbial action.

    The available data from metabolic studies suggest a potential for the following biotic transformations:

    N-oxidation of brucine to form brucine N-oxide.

    Reduction of brucine N-oxide back to brucine.

    Hydroxylation of brucine to form hydroxylated derivatives such as 16-hydroxybrucine.

    Abiotic transformation processes, such as photodegradation (degradation by sunlight) and hydrolysis (reaction with water), are also significant in the environmental fate of many chemical compounds. However, specific research identifying the products of these abiotic degradation pathways for this compound is not readily found in the reviewed literature.

    Detailed Research Findings

    The following table summarizes potential transformation products of brucine based on available metabolic studies, which can serve as a basis for future environmental investigations.

    Parent CompoundTransformation ProductPotential Transformation ProcessObserved in
    BrucineBrucine N-oxideN-oxidationRat liver S9 fraction
    Brucine N-oxideBrucineReductionHuman intestinal bacteria
    Brucine N-oxide16-hydroxybrucineHydroxylationHuman intestinal bacteria

    It is crucial to emphasize that these findings originate from controlled biological studies and their direct extrapolation to complex environmental systems requires caution. The actual environmental transformation of this compound will be influenced by a multitude of factors including the specific microbial populations present, temperature, pH, oxygen levels, and the presence of other organic and inorganic substances in the soil and water. The lack of comprehensive environmental studies represents a significant knowledge gap in the environmental chemistry of this compound.

    Crystallography and Solid State Chemistry of Brucine and Its Salts

    Crystal Structure Determination of Brucine (B1667951) and its Salts

    The determination of the crystal structure of brucine and its various salt forms has been pivotal in understanding their chemical and physical properties. Advanced analytical techniques have been employed to elucidate the precise three-dimensional arrangement of atoms and molecules in the solid state.

    Single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are powerful, non-destructive techniques that have been instrumental in characterizing the crystalline forms of brucine and its salts. researchgate.net SC-XRD provides detailed information about the unit cell dimensions, space group, and atomic coordinates, leading to a complete three-dimensional structure of a single crystal. researchgate.netkrossing-group.de This technique has been used to determine the crystal structures of anhydrous brucine, as well as several of its solvates, such as brucine-acetone and brucine-2-propanol-water (1/1/2). iucr.orggriffith.edu.au

    Powder X-ray diffraction is employed to analyze polycrystalline materials, providing a characteristic diffraction pattern for each crystalline form. This method is crucial for identifying different polymorphs and hydrates and for monitoring phase transformations between them. researchgate.net For instance, PXRD has been used in combination with water vapor sorption/desorption studies to observe the expansion or contraction of the crystal lattice of brucine hydrates with changing relative humidity (RH). nih.gov

    The crystal structures of brucine and its salts are often stabilized by a complex network of intermolecular interactions, leading to the formation of distinct supramolecular architectures. In many of its crystalline forms, brucine molecules arrange into regular undulating parallel or antiparallel host sheet substructures. iucr.orggriffith.edu.au These sheets create interstitial cavities that can accommodate guest molecules, such as solvents or water. iucr.orggriffith.edu.au

    Polymorphism and Hydrate Studies of Brucine

    Brucine exhibits a rich polymorphism, existing in multiple crystalline forms, including anhydrous polymorphs and various hydrated states known as pseudopolymorphs. iucr.orgnih.gov The study of these different solid forms is critical, as they can have different thermodynamic stabilities and physicochemical properties. researchgate.net

    Several hydrates of brucine have been identified and characterized, and they can be classified as either stoichiometric or nonstoichiometric. nih.govacs.org Stoichiometric hydrates contain a fixed, well-defined amount of water in the crystal lattice, and their dehydration often leads to a significant rearrangement of the host molecules. nih.govacs.orgmdpi.com Nonstoichiometric hydrates, on the other hand, can have a variable water content, with water molecules located in structural voids or channels. nih.govacs.orgmdpi.com

    Three main hydrates of brucine have been extensively studied:

    Hydrate A (HyA): This is a dihydrate that exhibits nonstoichiometric behavior at relative humidities below 40% at 25°C. nih.govresearchgate.net The water molecules are located in channels, allowing for their gradual removal without a major collapse of the crystal structure, resulting in an isomorphic dehydrate. nih.govacs.orgresearchgate.net

    Hydrate B (HyB): This is a stoichiometric tetrahydrate. nih.govacs.orgresearchgate.net The loss of water from HyB causes the crystal structure to collapse, leading to the formation of an amorphous phase. nih.govacs.orgresearchgate.net

    Hydrate C (HyC): This hydrate is only stable at relative humidities of 55% or higher at 25°C and contains between 3.65 and 3.85 moles of water per mole of brucine. nih.govacs.orgresearchgate.net

    The term pseudopolymorphism refers to the existence of different crystalline forms of a substance due to the presence of different types of solvent molecules (in the case of solvates) or a different number of solvent molecules (in the case of hydrates) within the crystal lattice. Besides the hydrates, other crystallographically characterized pseudopolymorphs of brucine include anhydrous brucine, brucine–acetone (1/1), brucine–2-propanol–water (1/1/2), and brucine–ethanol–water (1/1/2). iucr.org The formation of these different pseudopolymorphic solvates is dependent on the solvent composition. iucr.org

    A third pseudopolymorphic hydrate of brucine, a dihydrate with the systematic name 2,3-dimethoxystrychnidin-10-one–water (1/2), has also been identified. iucr.orgnih.gov In this form, the asymmetric unit contains two independent brucine molecules and four water molecules. iucr.orgnih.gov The water molecules form unique cyclic hydrogen-bonded tetramer rings. iucr.orgnih.gov

    The stability of the different solid forms of brucine is highly dependent on environmental conditions such as temperature and relative humidity (RH). nih.govnih.gov Water sorption and desorption studies are crucial for understanding the kinetics and thermodynamics of the transformations between these forms. researchgate.net

    The nonstoichiometric nature of Hydrate A (HyA) is evident from its gradual mass change in the lower RH range and the absence of hysteresis between the sorption and desorption curves. nih.govacs.org This indicates a rapid and reversible ingress and egress of water from the crystal channels. nih.govacs.org

    In contrast, the transitions involving stoichiometric hydrates often show distinct steps and hysteresis between the sorption and desorption isotherms, which is characteristic of a phase transformation. nih.gov For example, Hydrate C (HyC) is stable only at RH ≥ 55%. nih.govresearchgate.net Below this RH, it releases all its water in a single step to form the anhydrous form (AH). nih.govresearchgate.net The anhydrous form is stable up to 75% RH, and at higher humidity, it transforms back to HyC. nih.govresearchgate.net

    The thermodynamic stability of the various forms can be summarized as follows at 25°C:

    The anhydrous form (AH) is the most stable phase at RH < 40%. nih.govresearchgate.netnih.gov

    Depending on the specific conditions of temperature and water activity, each of the three hydrates (HyA, HyB, and HyC) can become the thermodynamically most stable form. nih.govresearchgate.netnih.gov

    The dehydration of the stoichiometric tetrahydrate (HyB) at RH values below 10% results in an amorphous form. nih.govacs.org This amorphous brucine will then transform to the anhydrous form (AH) at RH < 40% or to a mixture of hydrated phases at higher RH values. nih.govacs.orgresearchgate.net

    Data Tables

    Table 1: Summary of Brucine Hydrates

    Hydrate Name Stoichiometry Nature Dehydration Product Stability Conditions (at 25°C)
    Hydrate A (HyA) Dihydrate Nonstoichiometric Isomorphic dehydrate Exhibits nonstoichiometric behavior at RH < 40%
    Hydrate B (HyB) Tetrahydrate Stoichiometric Amorphous phase Fairly stable between 10% and 90% RH

    Table 2: Thermodynamic Stability of Brucine Solid Forms at 25°C

    Solid Form Relative Humidity (RH) Range of Thermodynamic Stability
    Anhydrous (AH) < 40%
    Hydrate A (HyA) Becomes stable at certain conditions of temperature and water activity
    Hydrate B (HyB) Becomes stable at certain conditions of temperature and water activity

    Amorphous State Formation and Transformation Studies

    The formation of amorphous brucine is closely linked to the dehydration of its crystalline hydrate forms. nih.govacs.orgnih.govresearchgate.net Specifically, the stoichiometric tetrahydrate of brucine, known as Hydrate B (HyB), collapses into an amorphous phase upon the loss of its water molecules. nih.govacs.orgnih.govresearchgate.net This process can be induced by storing HyB over a strong desiccant like phosphorus pentoxide (P₂O₅) at elevated temperatures (e.g., 60°C for 48 hours). nih.govacs.org Another hydrate, Hydrate C, also yields an amorphous form upon heating. nih.govnih.govresearchgate.net

    The resulting amorphous brucine is metastable and its transformation is highly dependent on the ambient water activity or relative humidity (RH). nih.govacs.orgnih.govresearchgate.net

    At low relative humidity (RH < 40-43%) , amorphous brucine transforms into the thermodynamically most stable anhydrous form (AH). nih.govacs.orgnih.govresearchgate.net

    At higher relative humidity (e.g., RH of 85%) , it exhibits accelerated water uptake and crystallizes into a mixture of hydrated phases, primarily consisting of Hydrate C and Hydrate B. nih.govacs.org

    The stability and transformation pathways of these solid forms have been elucidated using a variety of complementary analytical techniques, including gravimetric moisture sorption/desorption analysis, powder X-ray diffraction, thermal analysis, and vibrational spectroscopy. nih.gov

    Co-crystallization and Salt Formation Research

    Brucine has long been utilized in chemical synthesis as a resolving agent for racemic mixtures, a process that relies on the formation of diastereomeric salts with chiral acids. pharmacyfreak.com This capacity for salt formation has been extended into the field of crystal engineering, where brucine is reacted with various organic acids to create novel crystalline materials known as brucinium salts. nih.govnih.govresearchgate.net In these salts, the brucine molecule is protonated at the N19 position of its cage structure, forming the brucinium cation. nih.gov Research in this area focuses on designing and synthesizing these multi-component crystals to study the resulting solid-state structures and their supramolecular features, which are heavily influenced by hydrogen bonding. nih.govnih.govresearchgate.netias.ac.in

    Design and Synthesis of Brucinium Salts with Organic Acids

    The synthesis of brucinium salts with organic acids is typically achieved through solution-based crystallization methods. A common technique involves the slow evaporation of a solution containing stoichiometric amounts of brucine and the selected organic acid. nih.gov This method has been successfully employed to grow single crystals of various brucinium salts.

    Examples of organic acids used in the synthesis of brucinium salts include:

    α-Hydroxy Acids: L-malic acid and L-tartaric acid have been used to form brucinium hydrogen (S)-malate pentahydrate and anhydrous brucinium hydrogen (2R,3R)-tartrate, respectively. nih.govresearchgate.net

    Dicarboxylic Acids: Maleic acid has been reacted with brucine to synthesize brucine hydrogen maleate pentahydrate. nih.gov

    Arsonic Acids: The salt brucinium 4-aminophenylarsonate tetrahydrate has been synthesized using 4-aminophenylarsonic acid (p-arsanilic acid). nih.govqut.edu.au

    Sulfonic Acids: 5-sulfosalicylic acid has been used to produce brucinium 5-sulfosalicylate trihydrate. ias.ac.in

    Structural and Spectroscopic Characterization of Salt Forms

    The resulting brucinium salt forms are extensively characterized to determine their molecular structure, crystal packing, and physicochemical properties.

    Structural Characterization: Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional structure of these salts. These studies reveal detailed information about bond lengths, angles, and the supramolecular arrangement. A recurring structural motif in many brucinium salts is the formation of characteristic undulating and overlapping head-to-tail layered brucinium substructures. nih.govnih.govresearchgate.netias.ac.in

    In anhydrous brucinium hydrogen (2R,3R)-tartrate , these brucinium sheets create interstitial cavities that accommodate parallel chains of head-to-tail hydrogen-bonded tartrate anions. nih.govresearchgate.net

    In brucinium hydrogen (S)-malate pentahydrate , the components form an extensively hydrogen-bonded three-dimensional framework structure. nih.govresearchgate.net

    In brucinium 4-aminophenylarsonate tetrahydrate , the undulating brucinium host substructure accommodates the p-arsanilate anions and water guest molecules, which are all inter-associated through a network of hydrogen bonds. nih.gov

    Powder X-ray diffraction (PXRD) is also used to confirm the phase purity of the synthesized salt and to determine its unit cell parameters. ias.ac.innih.gov

    Spectroscopic and Physicochemical Characterization: A range of spectroscopic and thermal analysis techniques are employed to characterize the brucinium salts:

    Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the presence of functional groups and to understand the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding within the crystal lattice. nih.gov

    UV-Vis-NIR Spectroscopy: This technique is used to study the optical properties of the crystals, determining their transparency range and optical band gap. ias.ac.innih.gov For example, brucinium 5-sulfosalicylate trihydrate was found to have high transparency in the visible region with a lower cut-off wavelength of 312 nm. ias.ac.in

    Thermal Analysis: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition characteristics of the salts. nih.gov For instance, TGA/DTA studies on brucine hydrogen maleate pentahydrate were conducted to understand its decomposition behavior. nih.gov

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.